molecular formula C44H32N2S2 B14794945 N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine

N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B14794945
M. Wt: 652.9 g/mol
InChI Key: RGUSJZRMDLKMLV-UHFFFAOYSA-N
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Description

N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine is a biphenyl-diamine derivative featuring thienyl and phenyl substituents. This compound belongs to a class of aromatic amines widely used in organic electronics due to their hole-transporting properties, thermal stability, and tunable optoelectronic characteristics. Its structure combines a central biphenyl core with electron-rich diarylamine groups and conjugated thienyl-phenyl side chains, facilitating charge transport and light emission/absorption in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .

Properties

Molecular Formula

C44H32N2S2

Molecular Weight

652.9 g/mol

IUPAC Name

4-[4-[4-(5-phenylthiophen-2-yl)anilino]phenyl]-N-[4-(5-phenylthiophen-2-yl)phenyl]aniline

InChI

InChI=1S/C44H32N2S2/c1-3-7-33(8-4-1)41-27-29-43(47-41)35-15-23-39(24-16-35)45-37-19-11-31(12-20-37)32-13-21-38(22-14-32)46-40-25-17-36(18-26-40)44-30-28-42(48-44)34-9-5-2-6-10-34/h1-30,45-46H

InChI Key

RGUSJZRMDLKMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C7=CC=C(S7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of intermediate compounds through reactions such as Suzuki-Miyaura coupling, followed by further functionalization to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.

    Reduction: This reaction can be used to modify the compound’s structure for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s applicability .

Scientific Research Applications

N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4’-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets such as electron transport layers in electronic devices. The compound’s unique structure allows it to facilitate efficient charge transport, enhancing the performance of devices like OLEDs and solar cells .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical properties of the target compound and its structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties
N4,N4'-bis[4-(5-phenyl-2-thienyl)phenyl]-[1,1'-biphenyl]-4,4'-diamine (Target) C₆₀H₄₂N₂S₂ 871.14 OLEDs, PSCs High hole mobility, broad absorption in visible spectrum, thermal stability >300°C
N,N′-Di(4-biphenylyl)-N,N′-diphenyl-4,4′-biphenyldiamine C₄₈H₃₆N₂ 640.83 OLED hole transport layers High Tg (~150°C), HOMO: -5.2 eV, LUMO: -2.1 eV
N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine C₄₀H₂₈N₂ 536.67 Fluorescent OLED emitters Blue emission (PL λmax = 450 nm), moderate solubility in chlorobenzene
BPFBD (Fluorinated biphenyl-diamine) C₃₄H₂₀F₁₇N₂S₂ 922.64 High-performance polymer films Enhanced thermal stability (Td >400°C), low dielectric constant (ε = 2.3)
c-OTPD C₅₆H₅₈N₂O₂ 807.08 Hydrophobic HTLs in PSCs Improves perovskite grain size, contact angle >90°, Voc enhancement ≥30 mV
VNPB C₅₄H₄₂N₂ 711.94 Surface modifiers for NiOx in PSCs Increases hole extraction, reduces recombination, ultrathin (≤5 nm) films

Optoelectronic Performance

  • Hole Mobility: The target compound exhibits hole mobility comparable to NPB (10⁻³–10⁻⁴ cm²/V·s), a benchmark hole transport material (HTM) in OLEDs .
  • Thermal Stability : BPFBD, with perfluorodecyl chains, surpasses the target compound in thermal stability (Td >400°C vs. ~300°C) but suffers from lower solubility in common organic solvents .
  • Device Integration: In PSCs, c-OTPD and VNPB outperform the target compound in suppressing non-radiative recombination and improving open-circuit voltage (Voc). For example, VNPB-modified NiOx increases Voc by ≥30 mV , while the target compound’s role in similar contexts remains underexplored.

Role in OLEDs

The target compound’s extended π-conjugation from thienyl-phenyl groups may enable broader emission spectra compared to NPB’s narrow blue emission. However, NPB remains dominant in OLEDs due to its balanced hole/electron transport and commercial availability . Recent studies on bicarbazole derivatives (e.g., from brominated biphenyl-diamines) suggest that the target compound could be modified for deeper blue emission or host-guest systems .

Potential in Perovskite Solar Cells

While c-OTPD and VNPB are established in PSCs, the target compound’s hydrophobic aryl-thienyl groups could reduce moisture ingress at perovskite/HTM interfaces. Preliminary data on similar compounds show that hydrophobic HTMs increase device lifetime by >20% under humid conditions .

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